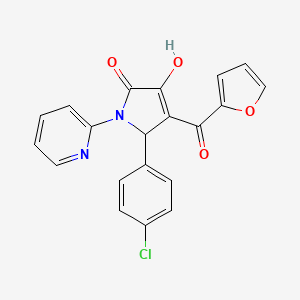
5-(4-chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(4-chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H13ClN2O4 and its molecular weight is 380.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(4-chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through a detailed review of available literature, including data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound features several functional groups that contribute to its biological activity:
- Chlorophenyl moiety : Known for enhancing lipophilicity and potentially increasing cell membrane permeability.
- Furan-2-carbonyl group : Associated with various biological activities, including anti-inflammatory and anticancer properties.
- Hydroxy group : Often involved in hydrogen bonding, influencing the compound's interaction with biological targets.
- Pyridine ring : Frequently found in pharmacologically active compounds, contributing to receptor binding.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄ClN₃O₄ |
| Molecular Weight | 367.77 g/mol |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related structures can inhibit the growth of various cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer).
Case Studies
- Inhibition of A549 Cell Growth
- MCF7 Cell Line Studies
The biological mechanisms by which this compound exerts its effects may involve:
- Enzyme Inhibition : Compounds with similar structures often act as inhibitors of key enzymes involved in cancer progression.
- Receptor Modulation : The presence of the pyridine ring suggests potential interaction with various receptors, influencing cellular signaling pathways.
Anti-inflammatory Activity
Compounds structurally related to this compound have also been studied for their anti-inflammatory properties. These activities are crucial in managing diseases characterized by chronic inflammation.
Research Findings
A review highlighted that derivatives possessing similar functional groups demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Synthesis and Optimization
The synthesis of this compound involves multi-step organic reactions. Optimization of reaction conditions is essential for improving yield and purity. Recent advancements in green chemistry principles have been applied to minimize waste during the synthesis process.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O4/c21-13-8-6-12(7-9-13)17-16(18(24)14-4-3-11-27-14)19(25)20(26)23(17)15-5-1-2-10-22-15/h1-11,17,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHITRVZFSOVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














